5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Triazole Formation: Cyclization to form the triazole ring.
Hydroxyethoxyethyl Substitution: Introduction of the hydroxyethoxyethyl group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethoxy)ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 2-(2-Hydroxyethoxy)ethyl-1h-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-1-(2-(2-hydroxyethoxy)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the cyclopropyl and hydroxyethoxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-cyclopropyl-1-[2-(2-hydroxyethoxy)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c14-4-6-17-5-3-13-9(7-1-2-7)8(10(15)16)11-12-13/h7,14H,1-6H2,(H,15,16) |
InChI Key |
UVDVXXIQHJWZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=NN2CCOCCO)C(=O)O |
Origin of Product |
United States |
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